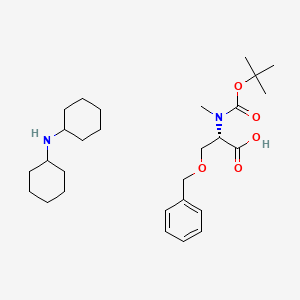

Boc-N-methyl-O-benzyl-L-serine DCHA salt

Overview

Description

Boc-N-methyl-O-benzyl-L-serine DCHA salt (Boc-MBS-DCHA) is a chemical compound that is used in scientific research and lab experiments. It is a derivative of the amino acid serine, and is used to create peptides, which are short chains of amino acids that can be used for various applications. This compound is also known as Boc-MBS-DCHA, Boc-MBS-DCHA, BOC-MBS-DCHA, Boc-MBS-DCHA-salt, BOC-MBS-DCHA-salt, and Boc-MBS-DCHA-salt.

Scientific Research Applications

Peptide Synthesis

The primary application of Boc-N-methyl-O-benzyl-L-serine DCHA salt is in the field of peptide synthesis. It is used as a building block for the synthesis of peptides, which are short chains of amino acids. The Boc group (tert-butoxycarbonyl) protects the amine group during the synthesis process, allowing for the specific assembly of amino acid sequences without unwanted side reactions .

Proteomics Research

In proteomics, understanding protein structure and function is crucial. Boc-N-methyl-O-benzyl-L-serine DCHA salt can be used to create specific peptides that mimic parts of proteins. These peptides can then be used in assays to study protein interactions, enzyme activities, and the effects of post-translational modifications .

Drug Development

Peptides synthesized using Boc-N-methyl-O-benzyl-L-serine DCHA salt can serve as potential therapeutic agents or as part of drug delivery systems. For instance, peptides can be designed to inhibit protein-protein interactions that are critical in disease pathways, offering a targeted approach to treatment .

Material Science

In material science, peptides can be used to create biomaterials with specific properties. Boc-N-methyl-O-benzyl-L-serine DCHA salt-derived peptides can contribute to the development of self-assembling materials, hydrogels, and surfaces with defined biochemical characteristics .

Biological Studies

Synthetic peptides can act as substrates or inhibitors in biological studies. By using Boc-N-methyl-O-benzyl-L-serine DCHA salt in peptide synthesis, researchers can investigate enzyme kinetics, receptor binding, and signal transduction pathways in a controlled manner .

Green Chemistry

The protection and deprotection of functional groups in synthetic chemistry are essential steps that often require harsh conditions. However, the use of Boc-N-methyl-O-benzyl-L-serine DCHA salt can be part of a greener approach, utilizing milder conditions and reducing the environmental impact of chemical synthesis .

Mechanism of Action

Target of Action

Boc-N-methyl-O-benzyl-L-serine DCHA salt is a protected form of L-serine . The primary target of this compound is the serine residues in peptides . Serine residues are polar and increase the hydrophilicity of peptides . The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor . Thus, serine residues may play an important role in peptide binding to receptors .

Mode of Action

In solid phase peptide synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser (Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .

Biochemical Pathways

It is known that the compound plays a role in peptide synthesis, particularly in the formation and modification of serine residues .

Result of Action

The result of the action of Boc-N-methyl-O-benzyl-L-serine DCHA salt is the formation of modified serine residues in peptides, which can influence the peptides’ hydrophilicity and their ability to bind to receptors .

Action Environment

The action, efficacy, and stability of Boc-N-methyl-O-benzyl-L-serine DCHA salt can be influenced by various environmental factors. For example, in solid phase synthesis, the compound is cleaved from the resin with HF or TFMSA . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis . The specifics of these reactions, including their efficiency and the stability of the resulting compounds, can depend on factors such as the concentration of the reactants, the temperature, and the pH.

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRJEKWXCAQSPJ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-methyl-O-benzyl-L-serine DCHA salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)

![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)

![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)

![4-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521730.png)

![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)